1-Allyl-2-methyl-1H-imidazole

Descripción

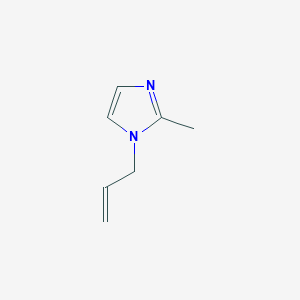

Structure

3D Structure

Propiedades

Número CAS |

14967-24-9 |

|---|---|

Fórmula molecular |

C8H12N2 |

Peso molecular |

136.19 g/mol |

Nombre IUPAC |

2-ethyl-1-prop-2-enylimidazole |

InChI |

InChI=1S/C8H12N2/c1-3-6-10-7-5-9-8(10)4-2/h3,5,7H,1,4,6H2,2H3 |

Clave InChI |

IPRUYNUSMDGXCX-UHFFFAOYSA-N |

SMILES |

CC1=NC=CN1CC=C |

SMILES canónico |

CCC1=NC=CN1CC=C |

Otros números CAS |

13173-22-3 |

Sinónimos |

1-ALLYL-2-METHYLIMIDAZOLE |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Allyl 2 Methyl 1h Imidazole

Direct Synthetic Routes to 1-Allyl-2-methyl-1H-imidazole

The synthesis of this compound can be approached through two primary strategies: the construction of the imidazole (B134444) ring with the desired substituents already incorporated or the functionalization of a pre-existing imidazole core.

Cyclization Reactions

While less common than N-alkylation, the direct synthesis of this compound through the formation of the heterocyclic ring is theoretically plausible using established imidazole syntheses. These multicomponent reactions assemble the imidazole core from simpler acyclic precursors.

One potential pathway is a variation of the Debus-Radziszewski synthesis . This method typically involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. To obtain the target molecule, this reaction could be adapted to use a mixture of glyoxal, acetaldehyde, and allylamine (B125299). In this scenario, allylamine would serve as the nitrogen source for the N1 position, directly incorporating the allyl group during the ring-forming condensation process.

Other cyclization strategies, such as those involving the reaction of amidines with α-haloketones or the cyclization of N-propargylamines, represent versatile methods for forming substituted imidazoles. rsc.orgrsc.orgacs.org By selecting the appropriate starting materials, these methods could be tailored to produce the 1-allyl-2-methyl substituted pattern, although such specific applications are not widely documented, with N-alkylation being the more prevalent and straightforward approach.

N-Alkylation Strategies for Imidazole Ring Functionalization

The most direct and widely employed method for synthesizing this compound is the N-alkylation of 2-methylimidazole (B133640). nih.gov This approach involves the formation of a carbon-nitrogen bond at one of the ring's nitrogen atoms. Because 2-methylimidazole is a symmetrical molecule, alkylation occurs at either nitrogen to yield the same N1-substituted product, simplifying the purification process. Various protocols have been developed, differing in the choice of the allylating agent, base, solvent, and reaction conditions.

Classical N-Alkylation: This method typically involves reacting 2-methylimidazole with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base deprotonates the imidazole ring, generating a more nucleophilic imidazolate anion that readily attacks the electrophilic allyl halide. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). researchgate.net The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net A patented process describes the alkylation of imidazoles by adding an alkyl halide to a mixture of the imidazole, a base, and a non-reactive aromatic solvent at temperatures between 75°C and 115°C. google.com

Alternative Alkylation Methods: Beyond traditional allyl halides, other reagents and conditions can be used for N-allylation. Morita–Baylis–Hillman (MBH) alcohols and acetates can serve as allylating agents in catalyst-free reactions with imidazoles, often performed in refluxing toluene. beilstein-journals.org Another approach involves the use of solid-supported reagents, such as potassium hydroxide impregnated on alumina, which allows for the reaction to proceed under mild conditions with the benefit of a reusable catalyst. ciac.jl.cn

| Starting Imidazole | Alkylating Agent | Base/Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| 2-Methylimidazole | Alkyl Halide | K2CO3 | DMF | Standard, effective method for N-alkylation. | researchgate.net |

| Imidazole | Alkyl Halide | KOH on Alumina | - | Mild conditions, reusable supported reagent. | ciac.jl.cn |

| Imidazole | MBH Acetate | None | Toluene | Catalyst-free allylation. | beilstein-journals.org |

| 2-Methyl-5-nitroimidazole (B138375) | Allyl Bromide | KOH or K2CO3 | DMSO or DMF | Specific for synthesizing nitro-substituted derivatives. | derpharmachemica.com |

Regioselective Synthesis of this compound Derivatives

When the imidazole ring is unsymmetrically substituted, as in 2-methyl-4-nitroimidazole, the two nitrogen atoms (N1 and N3) are no longer equivalent. In such cases, N-alkylation can lead to a mixture of two regioisomers. Controlling the regioselectivity of the reaction to favor the desired isomer is a critical challenge in synthesis. beilstein-journals.orgrsc.orgsemanticscholar.org

Strategies for Regioselectivity Control in N1-Alkylation

The outcome of the N-alkylation of an unsymmetrical imidazole is governed by a combination of electronic, steric, and reaction medium effects.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the imidazole ring significantly influences the nucleophilicity of the ring nitrogens. An electron-withdrawing group, such as a nitro (NO2) group, at the C4 or C5 position decreases the electron density of the adjacent nitrogen atom. Consequently, electrophilic attack by the alkylating agent is sterically and electronically directed to the more remote and less hindered nitrogen atom. derpharmachemica.com For instance, in 2-methyl-5-nitroimidazole, the nitro group at C5 deactivates the adjacent N1 nitrogen, making the N3 nitrogen (which becomes the N1 position in the final product nomenclature) the preferred site for alkylation. researchgate.net

Steric Hindrance: The size of the substituents on the imidazole ring and the bulkiness of the alkylating agent also play a crucial role. Bulky groups can hinder the approach of the electrophile to the nearby nitrogen atom, favoring substitution at the less sterically crowded nitrogen.

Reaction Conditions: The choice of solvent and base can alter the reaction pathway. In basic media, the imidazolate anion is the reactive species. Under neutral conditions, the reaction proceeds through the neutral imidazole tautomer, where the position of the N-H proton can influence which nitrogen acts as the nucleophile.

Synthesis of Nitro-Substituted this compound Derivatives

The synthesis of nitro-substituted derivatives provides a practical example of regioselectivity control. Research has demonstrated the successful and highly regioselective synthesis of 1-Allyl-2-methyl-4-nitro-1H-imidazole. derpharmachemica.com This synthesis starts from 2-methyl-5-nitroimidazole, where the position of the nitro group dictates the site of allylation. researchgate.net

The reaction is typically performed by first treating 2-methyl-5-nitroimidazole with a base like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a solvent such as DMSO or DMF. derpharmachemica.com After stirring to form the imidazolate anion, an allyl halide (e.g., allyl bromide) is added. The reaction proceeds with high regioselectivity, yielding the 1-allyl-2-methyl-4-nitro-1H-imidazole isomer as the major product. Heating the reaction, for instance to 60°C, has been shown to significantly improve the yields. derpharmachemica.comresearchgate.net

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Methyl-5-nitro-1H-imidazole | Allyl Bromide, K2CO3 | Acetonitrile | Heating to 60°C | 1-Allyl-2-methyl-4-nitro-1H-imidazole | derpharmachemica.com |

| 2-Methyl-5-nitro-1H-imidazole | Allyl Bromide, KOH | DMSO or DMF | Room Temp, then heating | 1-Allyl-2-methyl-4-nitro-1H-imidazole | derpharmachemica.com |

The structure of the resulting product, 1-Allyl-2-methyl-4-nitro-1H-imidazole, has been confirmed using spectroscopic methods. The 1H NMR spectrum in CDCl3 shows characteristic signals for the methyl group at approximately 2.5 ppm, the N-CH2 protons of the allyl group at 5.1 ppm, the terminal vinyl protons (=CH2) at 5.4 ppm, the internal vinyl proton (HC=) at 5.87 ppm, and the C5-proton of the imidazole ring at 7.93 ppm. derpharmachemica.com

Derivatization Reactions of the Imidazole Core

Once synthesized, this compound can serve as a versatile building block for further chemical transformations. Derivatization can occur at several sites: the C4 and C5 positions of the imidazole ring, the C2-methyl group, or the allyl group's double bond.

Reactions on the Imidazole Ring: The imidazole ring can undergo electrophilic substitution reactions such as halogenation and nitration. youtube.com The position of these substitutions (C4 or C5) is directed by the existing substituents. The N1-allyl and C2-methyl groups are generally activating and will influence the regiochemical outcome of the substitution.

Reactions of the Allyl Group: The carbon-carbon double bond in the allyl substituent is susceptible to a wide range of reactions common to alkenes. These include:

Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield 1-propyl-2-methyl-1H-imidazole.

Halogenation: Addition of halogens like Br2 or Cl2 across the double bond would produce the corresponding dihalo-propyl derivative.

Oxidation: The double bond can be oxidized to form an epoxide (using reagents like m-CPBA) or cleaved to yield aldehydes or carboxylic acids (via ozonolysis).

Reactions of the Methyl Group: The C2-methyl group can also be a site for functionalization. For example, it can be halogenated under radical conditions or deprotonated with a strong base to form an anion, which can then react with various electrophiles.

These derivatization reactions open up pathways to a wide range of novel imidazole-based compounds with potentially unique chemical and biological properties.

Functionalization at C-2 Position

The C-2 position of the imidazole ring is susceptible to functionalization, often following the deprotonation of a substituent at this position. In the case of this compound, the methyl group at the C-2 position exhibits acidic properties. The protons of this methyl group can be abstracted by a strong base to generate a nucleophilic carbanion.

This carbanionic intermediate can subsequently react with a variety of electrophiles, allowing for the introduction of new functional groups at the C-2 position. One common transformation is the condensation reaction with aldehydes. The reaction of the deprotonated 2-methylimidazole derivative with an aldehyde yields a β-hydroxy adduct, which can then be dehydrated to form a styryl-like derivative, effectively elongating the side chain at the C-2 position.

Another strategy for functionalization at the C-2 position involves the direct lithiation of the imidazole ring at C-2, although this is more common for imidazoles lacking a C-2 substituent. However, for 2-methylimidazoles, the focus is typically on the reactivity of the methyl group. The deprotonated methyl group can react with various electrophiles beyond aldehydes, such as alkyl halides or other carbonyl compounds, to afford a range of C-2 functionalized imidazoles.

| Reagent/Reaction Type | Product Type | Description |

| Strong Base (e.g., n-BuLi) | C-2 Carbanion | Deprotonation of the C-2 methyl group to form a nucleophilic intermediate. |

| Aldehydes (R-CHO) | C-2 Substituted Alkenes | Condensation reaction with the C-2 carbanion, followed by dehydration, to form a C-C double bond. |

| Alkyl Halides (R-X) | C-2 Alkylated Imidazoles | Reaction of the C-2 carbanion with an alkyl halide to extend the carbon chain. |

Reactions Involving the Allyl Moiety for Further Functionalization

The allyl group at the N-1 position provides a versatile handle for a variety of chemical transformations, primarily through reactions of the carbon-carbon double bond. These reactions allow for the introduction of diverse functional groups, extending the molecular complexity of the parent compound.

Electrophilic Addition Reactions: The double bond of the allyl group is susceptible to electrophilic attack. Common transformations include:

Hydroboration-Oxidation: This two-step reaction sequence can be employed to convert the allyl group into a primary alcohol. acsgcipr.org The hydroboration step involves the addition of a borane (B79455) reagent across the double bond, followed by an oxidation step, typically with hydrogen peroxide and a base, to yield the anti-Markovnikov alcohol product. acsgcipr.org

Epoxidation: The reaction of the allyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide ring. This epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functionalities.

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes, can be utilized to modify the allyl group. otago.ac.nz Cross-metathesis with another olefin can be used to introduce new substituents at the terminus of the allyl chain. Ring-closing metathesis could also be envisioned if another double bond is present in a suitable position within the molecule.

| Reaction | Reagents | Functional Group Introduced |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Primary Alcohol (-CH2CH2CH2OH) |

| Epoxidation | m-CPBA | Epoxide |

| Cross-Metathesis | Grubbs' Catalyst, Alkene (R-CH=CH2) | Substituted Alkene (-CH=CH-R) |

Advanced Synthetic Approaches and Novel Methodologies

While the traditional synthesis of this compound involves the N-alkylation of 2-methylimidazole with an allyl halide in the presence of a base, more advanced and efficient methodologies have been developed for the N-alkylation of imidazoles.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the N-alkylation of azaheterocycles, including imidazoles. clockss.orgmonash.edunih.gov This method often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, making it a more environmentally friendly approach. clockss.orgnih.gov

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another effective technique for the N-alkylation of imidazoles. acsgcipr.orgresearchgate.net This method facilitates the reaction between a water-soluble imidazole salt and a water-insoluble alkylating agent by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the imidazolide (B1226674) anion into the organic phase. acsgcipr.org PTC can lead to milder reaction conditions and improved yields.

One-Pot Syntheses: The development of one-pot synthetic procedures for substituted imidazoles represents a significant advancement in efficiency. While a specific one-pot synthesis for this compound is not prominently reported, multicomponent reactions for the synthesis of the imidazole core are well-established. beilstein-journals.orgsemanticscholar.org Future research may focus on integrating the N-alkylation step into a one-pot procedure, starting from readily available precursors.

| Methodology | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Rapid heating, often solvent-free. clockss.org | Reduced reaction times, higher yields, greener conditions. clockss.orgnih.gov |

| Phase-Transfer Catalysis | Facilitates reaction between different phases. acsgcipr.org | Milder conditions, improved efficiency. |

| One-Pot Procedures | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste. |

Coordination Chemistry of 1 Allyl 2 Methyl 1h Imidazole As a Ligand

Synthesis and Characterization of Metal Complexes

Research into the coordination capabilities of 1-Allyl-2-methyl-1H-imidazole has led to the successful synthesis and characterization of several first-row transition metal complexes. Studies have primarily focused on preparing complexes in the solid state and investigating their formation in aqueous solutions.

In aqueous solutions, potentiometric studies following the formation of successive Co(II) complexes have shown irregular stability constants (Kn). researchgate.net This irregularity, supported by visible absorption spectra, suggests a change in the coordination sphere of the central Co(II) ion from octahedral to tetrahedral as more ligands are added. researchgate.net

| Complex Formula | Metal Ion | Chromophore | Coordination Geometry | Characterization Methods |

|---|---|---|---|---|

| [Co(C₇H₁₀N₂)₂(NO₃)₂] | Cobalt(II) | CoN₂O₄ | Distorted Tetragonal Bipyramid | Structural, Spectroscopic, Magnetic Measurements |

Copper(II) complexes with this compound have been prepared in the solid state, yielding compounds with the general formula [CuL₂(NO₃)₂]. researchgate.net Like the cobalt(II) analogue, the Cu(II) complex features a six-coordinate metal center with a CuN₂O₄ chromophore, where the copper ion is bonded to two nitrogen atoms from the imidazole (B134444) ligands and four oxygen atoms from the chelating nitrato groups. researchgate.net The coordination geometry is also described as a very distorted tetragonal bipyramid. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy of Cu(II) complexes in solution suggests that species involving two imidazole ligands in their in-plane coordination sphere are dominant. The remaining coordination sites are occupied by oxygen atoms from water molecules, resulting in an N₂O₂ donor set in the equatorial plane. researchgate.net

| Complex Formula | Metal Ion | Chromophore | Coordination Geometry | Characterization Methods |

|---|---|---|---|---|

| [Cu(C₇H₁₀N₂)₂(NO₃)₂] | Copper(II) | CuN₂O₄ | Distorted Tetragonal Bipyramid | Structural, Spectroscopic, Magnetic, EPR Measurements |

The interaction of this compound with Nickel(II) has been studied in aqueous solutions using potentiometry. These studies have monitored the formation of successive Ni(II) complexes with the ligand, though no solid-state complexes were reported in the available research. researchgate.net

The formation of Zinc(II) and Cadmium(II) complexes with this compound in aqueous solution has been followed potentiometrically. researchgate.net For the Zn(II) system, an irregularity in the successive stability constants (Kn) was observed, which suggests a shift in the coordination geometry of the central ion from octahedral to tetrahedral upon complexation with the ligand. researchgate.net Studies on Cd(II) also tracked the formation of successive complexes in solution. researchgate.net

Solution Chemistry and Stability Constants of Metal Complexes

The stability of metal complexes with this compound in aqueous solution has been investigated using potentiometric titration. researchgate.net The stepwise formation constants (K_n) have been determined for complexes with several divalent metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net

An interesting observation in the solution chemistry of these complexes is the change in the coordination sphere of the central metal ion as more ligands are added. For Co(II) and Zn(II) complexes, an irregularity in the trend of the stepwise stability constants suggests a transition from an octahedral to a tetrahedral coordination geometry. researchgate.net This change in coordination has been confirmed for the Co(II) system by examining its visible absorption spectra. researchgate.net

The table below presents the stepwise stability constants for the formation of complexes between various metal ions and this compound in aqueous solution.

| Metal Ion | log K₁ | log K₂ | log K₃ | log K₄ |

|---|---|---|---|---|

| Co(II) | 2.38 | 1.91 | 1.25 | 0.70 |

| Ni(II) | 2.89 | 2.32 | 1.70 | 1.05 |

| Cu(II) | 3.95 | 3.28 | 2.68 | 2.01 |

| Zn(II) | 2.42 | 2.18 | 1.80 | 1.35 |

| Cd(II) | 2.90 | 2.40 | 1.85 | 1.25 |

Electronic and Structural Properties of Coordination Compounds

In the solid state, cobalt(II) and copper(II) complexes with the general formula [ML₂(NO₃)₂] have been synthesized and characterized. researchgate.net In these complexes, the metal ions are six-coordinate, surrounded by two nitrogen atoms from the imidazole rings and four oxygen atoms from the chelating nitrato groups, forming CoN₂O₄ and CuN₂O₄ chromophores. researchgate.net The structure of these chromophores is described as a very distorted tetragonal bipyramid. researchgate.net

The electronic properties of these complexes have been probed using spectroscopic techniques. The visible absorption spectra of the Co(II) complexes in solution provide evidence for the change from an octahedral to a tetrahedral coordination sphere upon the addition of successive ligands. researchgate.net

For the Cu(II) complexes, Electron Paramagnetic Resonance (EPR) spectroscopy has been employed to investigate their electronic structure. researchgate.net The EPR parameters suggest that in solution, the dominant Cu(II) species involve two imidazole ligands in their in-plane coordination sphere. researchgate.net The remaining coordination sites are occupied by water molecules, resulting in an N₂O₂ chromophore. researchgate.net

Catalytic Applications of 1 Allyl 2 Methyl 1h Imidazole and Its Derivatives

Role in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. 1-Allyl-2-methyl-1H-imidazole serves as a ligand that coordinates to a central metal ion, forming a catalytically active complex. The nature of the substituents on the imidazole (B134444) ring directly influences the stability and reactivity of the resulting metal complex.

This compound readily forms stable complexes with various transition metals, acting as a monodentate ligand through its sp²-hybridized nitrogen atom. Research has demonstrated the preparation of solid-state complexes with cobalt(II) and copper(II), having the general formula [ML₂(NO₃)₂]. researchgate.net In these complexes, the metal center is coordinated by two this compound ligands and chelating nitrate (B79036) groups, resulting in a distorted octahedral geometry. researchgate.net

The coordination properties of this compound with several divalent metal ions in aqueous solution have been studied, providing insight into the stability of the formed complexes, which is a crucial factor for their potential catalytic activity.

| Metal Ion | Complex Formula (Solid State) | Coordination Geometry | Key Spectroscopic Data |

|---|---|---|---|

| Cobalt(II) | [Co(C₇H₁₀N₂)₂(NO₃)₂] | Distorted Tetragonal Bipyramid | Visible absorption spectra indicate a change from octahedral to tetrahedral coordination in solution. researchgate.net |

| Copper(II) | [Cu(C₇H₁₀N₂)₂(NO₃)₂] | Distorted Tetragonal Bipyramid | EPR parameters suggest the involvement of two imidazole ligands in the in-plane coordination sphere. researchgate.net |

While specific applications of these cobalt and copper complexes in organic transformations are not extensively detailed, related N-heterocyclic carbene (NHC)-palladium-imidazole complexes have proven to be effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling of aryl sulfonates with arylboronic acids. This suggests that complexes of this compound could potentially catalyze a range of important C-C and C-N bond-forming reactions. researchgate.netbohrium.com

The isomerization of allyl ethers to vinyl ethers is a significant transformation in organic synthesis, providing access to valuable building blocks. This reaction is often catalyzed by transition metal complexes, particularly those of iridium and ruthenium. rsc.orgresearchgate.net While there is no specific literature detailing the use of this compound as a ligand in this context, the general success of iridium complexes bearing N-heterocyclic ligands for such isomerizations suggests a potential application. nih.govacs.org For instance, iridium complexes are known to catalyze the isomerization of primary allylic alcohols to aldehydes. acs.org The electronic and steric properties of the this compound ligand could influence the stereoselectivity of the isomerization, potentially favoring the formation of specific E/Z isomers of the propenyl ether products. rsc.org

Application in Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.

Polymers functionalized with 1-allyl-2-methylimidazole have been used to create heterogeneous catalysts. researchgate.net For example, loading Cu(II) ions onto such functionalized polymers results in a solid catalyst. researchgate.net The imidazole units act as anchor points for the metal ions, which serve as the active catalytic centers. This approach leverages the coordination properties of the imidazole ligand while providing the practical benefits of a solid-supported system. researchgate.netmdpi.comresearchgate.net

| Catalyst System | Support Material | Reaction Type | Advantages |

|---|---|---|---|

| Cu(II) loaded on 1-allyl-2-methylimidazole-functionalized polymer | Polymer | Oxidation (potential) | Combines ligand-metal complex activity with ease of separation. researchgate.net |

| Palladium on poly(acrylic acid-co-vinyl imidazole) hydrogel | Hydrogel | Tsuji–Trost and Suzuki reactions | High activity in aqueous media, excellent reusability. mdpi.com |

| Imidazolium-based ionic liquids immobilized on mesoporous polymer | Mesoporous Polymer (FDU-type) | Cycloaddition of CO₂ with epoxides | High efficiency without a co-catalyst, catalyst is recoverable and reusable. ecnu.edu.cn |

Organocatalysis and Non-Metal Catalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The imidazole framework is central to a powerful class of organocatalysts known as N-heterocyclic carbenes (NHCs). NHCs are typically generated by the deprotonation of the corresponding imidazolium (B1220033) salt at the C2 position. isca.metcichemicals.com

This compound can be readily converted into its corresponding imidazolium salt, 1-allyl-3-alkyl-2-methyl-imidazolium halide. However, the presence of the methyl group at the C2 position prevents its direct use as a precursor for a standard NHC. Instead, these imidazolium salts themselves can function as organocatalysts, often as phase-transfer catalysts or as ionic liquids that can influence reaction pathways. nih.govrsc.orgresearchgate.net The catalytic activity in these systems often stems from the ability of the imidazolium cation and its counter-anion to activate substrates through hydrogen bonding or other non-covalent interactions. rsc.org

Ligand Design and Catalyst Performance Optimization

The catalytic performance of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. For this compound, the two key substituents—the N-allyl group and the C2-methyl group—play distinct roles in modulating its behavior as a ligand.

Electronic Effects: The imidazole ring is an effective sigma-donor. The C2-methyl group is weakly electron-donating, which can slightly increase the electron density at the coordinating nitrogen atom, potentially strengthening the metal-ligand bond. This enhanced donation can affect the redox properties of the metal center and its reactivity.

Optimization of catalyst performance often involves systematically modifying the ligand structure. By altering the substituents on the imidazole ring, it is possible to fine-tune the catalyst's activity, selectivity, and stability for a specific chemical transformation.

| Substituent | Position | Primary Effect | Impact on Catalysis |

|---|---|---|---|

| Methyl | C2 | Steric hindrance, weak electron donation | Can affect substrate accessibility and complex geometry. May increase catalyst stability. |

| Allyl | N1 | Steric bulk, potential for π-coordination or reaction participation | Influences overall ligand shape; the double bond could potentially interact with the metal center or be a site for side reactions. |

| Mesityl | N1/N3 | Significant steric hindrance | Crucial for stabilizing NHCs and often leads to dramatic rate enhancements in NHC-catalyzed reactions by making initial steps irreversible. nih.gov |

Polymerization of this compound

The presence of the allyl group in this compound allows for its participation in various polymerization reactions, leading to the formation of novel polymeric structures. Both homopolymerization and copolymerization of this monomer have been investigated to understand its reactivity and the properties of the resulting polymers.

Homopolymerization Studies

The homopolymerization of N-allyl-substituted imidazoles, including derivatives similar to this compound, has been explored, often employing radical initiators. For instance, studies on the polymerization of N-allyl-tetrasubstituted imidazole have utilized initiators like benzoyl peroxide to synthesize the corresponding homopolymer. The reaction conditions, such as initiator concentration, temperature, and solvent, play a crucial role in determining the conversion of the monomer and the molecular weight of the resulting polymer. While specific studies focusing solely on the homopolymerization of this compound are not extensively detailed in available literature, the general behavior of N-allyl imidazoles suggests that it can undergo free-radical polymerization to yield poly(this compound). The characterization of such a polymer would typically involve techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm the disappearance of the allyl double bond and nuclear magnetic resonance (NMR) spectroscopy to elucidate the polymer structure.

Copolymerization with Vinyl and Acrylic Monomers

The copolymerization of allyl-functionalized imidazoles with conventional vinyl and acrylic monomers offers a pathway to a diverse range of functional polymers with tunable properties. Research on analogous systems, such as the copolymerization of 2-allyloxymethyl-1-methylimidazole (AOMMI) with methyl methacrylate (B99206) (MMA), provides valuable insights. In one such study, photopolymerization was employed to synthesize copolymers of AOMMI and MMA in various ratios, using benzophenone (B1666685) as an initiator in a solvent-free medium. The resulting copolymers, poly(MMA-co-AOMMI), were characterized for their structural, thermal, and molecular weight properties.

The findings from this analogous study suggest that this compound could be successfully copolymerized with vinyl and acrylic monomers. The incorporation of the imidazole-containing monomer was found to enhance the thermal stability of the resulting copolymers compared to the homopolymer of MMA. The molecular weights of the copolymers were also influenced by the monomer feed ratios.

Below is an interactive data table summarizing the molecular weight data from the copolymerization study of MMA and AOMMI, which can be considered indicative of the potential outcomes for copolymers of this compound.

| Monomer Feed Ratio (MMA:AOMMI) | Number Average Molecular Weight (Mn) |

| 2:1 | 13,500 |

| 1:2 | 16,600 |

| 1:1 | 17,300 |

Data from a study on the copolymerization of methyl methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI), presented here for illustrative purposes.

Functional Polymers Incorporating this compound Units

The incorporation of this compound units into polymer chains imparts specific functionalities that can be exploited for various applications. The imidazole ring, with its basic nitrogen atoms, can act as a ligand for metal ions, a proton acceptor, or a site for further chemical modification. These properties make polymers containing these units attractive for applications in catalysis, sensing, and biomedical fields.

Applications in Advanced Materials Development

The unique characteristics of polymers derived from this compound open up possibilities for their use in the development of advanced materials, particularly in the fields of nanomaterials and optoelectronics.

Nanomaterials Synthesis

Imidazole derivatives have been utilized as stabilizing and directing agents in the synthesis of metal nanoparticles. The nitrogen atoms in the imidazole ring can coordinate to the surface of metal nanoparticles, preventing their aggregation and controlling their growth and morphology. For instance, 1-methylimidazole (B24206) has been shown to have a dramatic effect on the stability of gold and bimetallic nanoparticles in ionic liquids. This suggests that polymers incorporating this compound units could serve as effective stabilizers for the synthesis of various nanomaterials, including gold nanoparticles. The polymeric structure would provide a robust scaffold for the nanoparticles, potentially leading to hybrid materials with enhanced stability and processability.

Optoelectronic Materials

Imidazole-containing compounds and polymers have been investigated for their potential in optoelectronic applications. The imidazole ring is a component of many organic molecules that exhibit interesting photophysical properties, such as fluorescence. The electronic properties of the imidazole ring can be tuned by substitution, making it a versatile component in the design of materials for organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.

Research on other imidazole-based polymers has shown their potential in electrochromic devices. For example, novel polymers synthesized from imidazole-containing monomers have demonstrated distinct color changes upon electrochemical switching, high optical contrast, and good stability. While direct studies on the optoelectronic properties of polymers from this compound are limited, the inherent properties of the imidazole core suggest that such polymers could be promising candidates for the development of new optoelectronic materials.

Polymer Science and Materials Applications

Responsive Polymer Systems

The incorporation of imidazole-containing monomers, particularly those with functional groups like the allyl moiety, into polymer chains is a key strategy for developing "smart" materials. These materials, also known as responsive polymer systems, can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. While direct and detailed research on the specific application of 1-Allyl-2-methyl-1H-imidazole in responsive polymer systems is limited in publicly available scientific literature, the broader class of allyl-imidazole and vinyl-imidazole derivatives has been investigated for the creation of such intelligent materials. The imidazole (B134444) ring, with its pH-sensitive nitrogen atoms, and the polymerizable allyl group make these compounds promising building blocks for stimuli-responsive polymers.

Polymers containing imidazole groups can exhibit pH-responsiveness due to the protonation and deprotonation of the imidazole nitrogen. This change in ionization state can alter the polymer's solubility, conformation, and swelling behavior in aqueous solutions. For instance, hydrogels synthesized from imidazole-containing monomers can swell or shrink in response to changes in the surrounding pH. This property is particularly valuable for applications in drug delivery, where a change in pH can trigger the release of a therapeutic agent.

Furthermore, the combination of the imidazole moiety with other functional groups can lead to polymers with dual or multi-stimuli responsiveness. For example, by copolymerizing an allyl-imidazole derivative with a temperature-sensitive monomer, it is possible to create a polymer that responds to both pH and temperature. Such multi-responsive systems are of great interest for more sophisticated applications in biomedicine and biotechnology.

The following table summarizes research findings on responsive polymers derived from imidazole-containing monomers, which serve as a reference for the potential behavior of systems based on this compound.

| Monomer | Co-monomer(s) | Stimulus | Observed Response | Reference |

| N-vinylimidazole | 1-vinyl-2-(hydroxymethyl)imidazole | Temperature, pH, Salt | Upper critical solution temperature (UCST)-type transitions in water, with the cloud point tunable between 19 and 41 °C depending on copolymer composition. Also exhibits pH-dependence and a salt effect. | nih.gov |

| 2-allyloxymethyl-1-methylimidazole | Methyl methacrylate (B99206) (MMA) | Thermal | Copolymers showed higher thermal stability compared to neat polymethylmethacrylate (PMMA). | researchgate.net |

| 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole | None (Homopolymer) | Thermal | The resulting poly(N-allyl-tetrasubstituted imidazole) demonstrated significantly better thermal stability than the monomer. | researchgate.netepa.gov |

Ionic Liquid Chemistry Based on 1 Allyl 2 Methyl 1h Imidazole Precursors

Synthesis of 1-Allyl-2-methylimidazolium Salts

The synthesis of 1-allyl-2-methylimidazolium salts is typically achieved through a quaternization reaction. This process involves the alkylation of the precursor, 1-allyl-2-methyl-1H-imidazole. An alkylating agent, commonly an alkyl halide such as methyl bromide or butyl bromide, is reacted with the imidazole (B134444) derivative. This reaction converts the neutral imidazole into a cationic imidazolium (B1220033) salt, with the halide serving as the counter-anion. The versatility of this synthesis allows for the introduction of various alkyl groups at the N-3 position of the imidazole ring, forming the foundation for a wide range of ionic liquids. orientjchem.orgbeilstein-journals.org

Anion and Alkyl Chain Variations

The properties of 1-allyl-2-methylimidazolium salts can be extensively tailored by modifying both the anion and the alkyl chain attached to the cation. The initial halide anion resulting from the quaternization step can be readily exchanged for other anions through a metathesis reaction. nih.gov For instance, reacting the bromide salt with lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) yields an IL with the NTf₂⁻ anion, which often results in room-temperature ionic liquids (RTILs). beilstein-journals.orgnih.gov Similarly, bromide salts can be converted to corresponding tetrafluoroborate (B81430) (BF₄⁻) or tetraphenylborate (B1193919) (BPh₄⁻) salts. researchgate.net The synthesis of a bicarbonate ([HCO₃]⁻) version, 1-allyl-3-methyl-imidazolium bicarbonate, has also been reported. researchgate.net

Varying the alkyl chain length on the imidazolium cation is another key strategy for tuning the physicochemical properties of the IL. nih.gov The choice of the alkylating agent in the initial synthesis dictates the length of this chain (e.g., using 1-bromobutane (B133212) yields a butyl group, while 1-bromohexane (B126081) yields a hexyl group). nih.gov Theoretical studies on similar 1-alkyl-3-methylimidazolium salts show that increasing the alkyl chain length can influence cation-anion interactions, which in turn affects properties like viscosity and melting point. rsc.org

| Cation | Anion | Abbreviation |

|---|---|---|

| 1-Allyl-2,3-dimethylimidazolium | Bromide (Br⁻) | [ADMIM][Br] |

| 1-Allyl-3-butyl-2-methylimidazolium | Chloride (Cl⁻) | [ABMIM][Cl] |

| 1-Allyl-2,3-dimethylimidazolium | Tetrafluoroborate (BF₄⁻) | [ADMIM][BF₄] |

| 1-Allyl-2,3-dimethylimidazolium | Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) | [ADMIM][NTf₂] |

| 1-Allyl-3-methylimidazolium (B1248449) | Bicarbonate (HCO₃⁻) | [AMIM][HCO₃] |

Application of 1-Allyl-2-methylimidazolium Ionic Liquids in Organic Synthesis

Ionic liquids based on the 1-allyl-2-methylimidazolium cation serve as effective media for organic reactions. Their unique solvent properties can enhance reaction rates and selectivity. A notable application is in the modification of biopolymers. For example, 1-allyl-3-(1-butyl)imidazolium chloride has been successfully used as a solvent for the acylation of microcrystalline cellulose (B213188). nih.gov In this process, the ionic liquid dissolves the cellulose, making the hydroxyl groups accessible for reaction with acylating agents like acetic or butyric anhydride. The IL acts as a non-volatile, thermally stable reaction medium, facilitating a convenient and efficient synthesis of cellulose esters. nih.gov

Role of 1-Allyl-2-methylimidazolium Ionic Liquids as Solvents

The primary role of these ILs in many applications is as a solvent. organic-chemistry.org Due to their ionic nature, they exhibit high polarity and can dissolve a wide range of polar and non-polar compounds. mdpi.com Key advantages over traditional organic solvents include their negligible vapor pressure, which reduces air pollution and operational hazards, and their high thermal stability. nih.gov The viscosity and solvating power of these ILs can be fine-tuned by altering the anion and the length of the alkyl chain on the cation. nih.gov For instance, increasing temperature leads to decreased viscosity and increased conductivity in 1-allyl-3-(1-butyl)imidazolium chloride. nih.gov

Dissolution of Biomass and Biopolymers

A significant application of 1-allyl-2-methylimidazolium-based ILs is their ability to dissolve lignocellulosic biomass and other biopolymers. mrforum.com Polysaccharides like cellulose are notoriously difficult to dissolve due to their extensive network of intermolecular and intramolecular hydrogen bonds. rsc.org Ionic liquids such as 1-allyl-3-methylimidazolium chloride ([AMIM]Cl) are highly effective at disrupting this hydrogen-bonding network, leading to the dissolution of untreated cellulose. acs.org

This capability is crucial for the pretreatment of biomass for conversion into biofuels and other valuable chemicals. rsc.org Research has demonstrated that [AMIM]Cl can readily dissolve microcrystalline cellulose and even extract cellulose directly from wood chips. nih.govmdpi.com The dissolved cellulose can be regenerated by adding an anti-solvent like water, often resulting in a material with reduced crystallinity and altered morphology. nih.govacs.org This process opens up new pathways for manufacturing regenerated cellulose materials in a more environmentally benign manner, as the ionic liquid can be recycled. acs.org Beyond cellulose, these ILs have also shown potential for dissolving other biopolymers like starch and proteins. researchgate.net

| Ionic Liquid | Biopolymer/Biomass | Reference |

|---|---|---|

| 1-Allyl-3-methylimidazolium chloride | Cellulose (from cotton) | acs.org |

| 1-Allyl-3-methylimidazolium chloride | Wood chip | mdpi.com |

| 1-Allyl-3-(1-butyl)imidazolium chloride | Microcrystalline cellulose | nih.gov |

| 1-Butyl-3-methylimidazolium chloride | Starch, Zein protein | researchgate.net |

Functionalized Ionic Liquids for Specific Applications

The structure of 1-allyl-2-methylimidazolium ILs can be further modified to create "task-specific" or functionalized ionic liquids tailored for particular applications. The allyl group itself is a reactive handle that allows for further chemical transformations. For instance, the allyl group can undergo arylation or hydrogenation, altering the properties of the resulting IL. researchgate.net

Another strategy involves introducing functional groups onto the alkyl chain. For example, N-alkyl, N'-allyl imidazolium bromides have been subjected to hydroboration followed by hydrolysis to introduce terminal hydroxyl groups on the alkyl chain. orientjchem.org This creates a hydroxyl-functionalized IL, which can have different solvation properties or act as a catalyst support. By combining a 1-allyl-3-methylimidazolium cation with a functional anion, such as mercaptobenzothiazole, a task-specific IL was created to modify the surface of carbon black, improving its compatibility with rubber in composite materials. mdpi.com This highlights the modularity of IL design, where both the cation and anion can be engineered to achieve a desired function.

Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the structure and purity of 1-Allyl-2-methyl-1H-imidazole. Various methods are employed to probe different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For imidazole (B134444) derivatives, characteristic resonances for protons on the imidazole ring typically appear in the range of 6.77–7.66 ppm. researchgate.net The signals for the allyl group are expected in the vinyl region (around 5-6 ppm for the CH proton and 4.5-5.5 ppm for the CH2 protons) and the allylic region (around 4.5 ppm for the N-CH2 protons). The methyl group at the C2 position would appear as a singlet in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Imidazole H4/H5 | ~6.8 - 7.2 | ~120 - 128 |

| Imidazole C2 | - | ~145 |

| Imidazole C4/C5 | - | ~120 - 128 |

| Allyl N-C H₂ | ~4.4 | ~48 |

| Allyl C H | ~5.8 - 6.0 | ~133 |

| Allyl =C H₂ | ~5.0 - 5.2 | ~117 |

| C H₃ | ~2.3 | ~12 |

Note: Data is estimated based on typical values for substituted imidazoles and allyl groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of an imidazole derivative will show characteristic bands for C-H, C=N, and C=C stretching and bending vibrations. researchgate.net For this compound, key absorptions would include C-H stretching from the allyl group and imidazole ring, C=C stretching of the allyl group, and C=N and C-N stretching vibrations from the imidazole ring. nist.govnist.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Imidazole-containing compounds typically exhibit absorption bands corresponding to π-π* transitions. researchgate.net The UV-Vis spectrum of the related 1-(allyl)-1H-imidazole ligand in chloroform (B151607) shows distinct absorption peaks. researchgate.net The presence of the methyl group in this compound would be expected to cause a slight shift in the absorption maxima compared to the unsubstituted analogue.

Table 2: Key Spectroscopic Data for Imidazole Derivatives

| Technique | Feature | Typical Wavenumber/Wavelength | Reference Compound |

| FTIR | C-H stretch (aromatic/vinyl) | 3000-3150 cm⁻¹ | 2-methylimidazole (B133640) researchgate.net |

| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | 2-methylimidazole researchgate.net | |

| C=C stretch (alkene) | 1640-1680 cm⁻¹ | General | |

| C=N stretch (imidazole ring) | 1500-1650 cm⁻¹ | 2-methylimidazole researchgate.net | |

| UV-Vis | π → π* transition | 200-260 nm | 1-(allyl)-1H-imidazole researchgate.net |

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula. The monoisotopic mass of this compound is 122.084398 g/mol . nih.govepa.gov Electron ionization mass spectrometry would show a molecular ion peak (M+) and various fragment ions corresponding to the loss of parts of the allyl group or cleavage of the imidazole ring. nist.govresearchgate.net

Elemental Analysis: This method determines the elemental composition of a compound. For this compound, with a molecular formula of C₇H₁₀N₂, the calculated elemental composition is approximately C, 68.82%; H, 8.25%; and N, 22.93%. Experimental results from elemental analysis are used to confirm the purity and empirical formula of a synthesized sample.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions. nih.govillinois.edu While this compound itself is EPR-silent, its metal complexes are often paramagnetic and can be studied using this method. nih.gov

EPR spectroscopy provides detailed information about the electronic structure and coordination environment of the metal center. nih.gov For example, in copper(II) complexes with 1-allyl-2-methylimidazole, EPR parameters such as g-values and hyperfine coupling constants (A-values) suggest the involvement of two imidazole ligands in the in-plane coordination sphere of the Cu²⁺ ion. researchgate.net This technique is crucial for understanding the bonding and geometry of metalloenzymes and synthetic coordination complexes. nih.gov

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

Table 3: Crystallographic Data for Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II)

| Parameter | Value |

| Chemical Formula | [CuCl₂(C₆H₈N₂)₂] |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.6677(4) |

| b (Å) | 14.9415(6) |

| c (Å) | 24.5111(15) |

| Volume (ų) | 3174.4(3) |

| Z | 8 |

Source: Data from the crystallographic study of a Cu(II) complex with the related 1-allyl-1H-imidazole ligand. researchgate.net

Theoretical and Computational Chemistry

Computational chemistry complements experimental data by providing theoretical insights into molecular structure, properties, and reactivity. nih.gov Density Functional Theory (DFT) is a widely used method to model imidazole-based systems. nih.govniscpr.res.in

DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, which can be compared with X-ray crystallography data. researchgate.net

Predict Spectroscopic Properties: Simulate IR, ¹H NMR, and ¹³C NMR spectra. niscpr.res.inniscair.res.in Comparing calculated spectra with experimental ones can aid in peak assignment and structural confirmation.

Analyze Electronic Structure: Calculate properties like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and natural bond orbital (NBO) charges. niscpr.res.in These analyses help in understanding the electronic transitions observed in UV-Vis spectra and predicting sites of electrophilic and nucleophilic attack. nih.gov

For example, in the study of the dichlorobis[1-(allyl)-1H-imidazole]copper(II) complex, DFT calculations at the B3LYP level were performed to support the experimental X-ray and spectroscopic results, showing good agreement between the calculated and observed structures. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties.

For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be used to determine its most stable three-dimensional conformation. squ.edu.om These calculations optimize the molecular structure by finding the geometry with the lowest electronic energy, thus predicting bond lengths, bond angles, and dihedral angles.

Table 1: Representative Data Obtainable from DFT Calculations for an Imidazole Derivative (Note: This table is illustrative of the type of data generated from DFT calculations and does not represent actual calculated values for this compound.)

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length | N1-C2 | 1.34 Å |

| C4-C5 | 1.36 Å | |

| N1-C(Allyl) | 1.47 Å | |

| Bond Angle | C2-N1-C5 | 108.5° |

| N1-C2-N3 | 110.0° | |

| Dihedral Angle | C5-N1-C(Allyl)-C(Allyl) | 120.5° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. A higher energy HOMO indicates a greater willingness to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule. A lower energy LUMO suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to have significant electron density on the nitrogen atoms and the π-system of the imidazole ring, making these sites nucleophilic. The LUMO would likely be a π* antibonding orbital distributed over the imidazole ring. An FMO analysis would quantify the energies of these orbitals, allowing for predictions about the molecule's behavior in various reactions, such as its interactions with electrophiles and nucleophiles.

Table 2: Conceptual Data from a Frontier Molecular Orbital (FMO) Analysis (Note: The values in this table are hypothetical and serve to illustrate the typical output of an FMO analysis.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; indicates nucleophilic character. |

| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital; indicates electrophilic character. |

| HOMO-LUMO Gap | 5.7 | Energy difference; relates to chemical stability and reactivity. |

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, providing detailed, step-by-step insights into how chemical transformations occur. Such studies can reveal the structures of transient intermediates and transition states that are often difficult or impossible to observe experimentally.

For a molecule like this compound, computational modeling could be used to explore various potential reactions, such as electrophilic substitution on the imidazole ring, reactions at the allyl group, or its role as a ligand in catalysis. By mapping the potential energy surface for a proposed reaction, researchers can identify the most likely pathway. These studies are crucial in rationalizing observed product distributions, understanding selectivity, and designing more efficient synthetic routes or catalysts. bris.ac.uk For example, computational studies on related N-heterocyclic carbene (NHC) ligands have been used to understand their influence on the activity and stability of nanoparticle catalysts. researchgate.net

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations provide the quantitative data needed for mechanistic modeling. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed.

The activation energy (the energy barrier between reactants and the transition state) can be calculated, which is directly related to the reaction rate. This allows for the theoretical prediction of which of several possible reaction pathways is most favorable. For instance, in studying a potential reaction of this compound, quantum chemical calculations could determine whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving one or more intermediates. These calculations can also elucidate the role of solvents or catalysts by modeling their interactions with the reacting species. rsc.org Such detailed investigations are fundamental to modern chemistry for both understanding existing reactions and predicting new ones. bris.ac.uk

Reactivity Profiles and Mechanistic Studies

Reaction Pathways Involving the Imidazole (B134444) Ring

One of the fundamental reactions is further N-alkylation . While the N-1 position is already substituted with the allyl group, the N-3 nitrogen can react with alkylating agents, particularly under acidic conditions or with highly reactive electrophiles, to form a quaternary imidazolium (B1220033) salt. The N-alkylation of imidazoles is a well-established process that can be achieved with various reagents, including alkyl halides and dialkyl carbonates, often in the presence of a base or utilizing phase-transfer catalysis. google.comresearchgate.net

The imidazole ring can also undergo deprotonation , particularly at the C2 carbon, which is positioned between the two nitrogen atoms. Although the methyl group at C2 in 1-Allyl-2-methyl-1H-imidazole sterically hinders and electronically modifies this position compared to unsubstituted imidazole, deprotonation can be achieved with strong bases. This generates a nucleophilic carbene or an organometallic species, which can then react with various electrophiles. For instance, studies on related N-methylimidazole complexes have shown that deprotonation can lead to subsequent C-C bond formation. nih.gov

While the imidazole ring is considered electron-rich, it is generally less reactive towards electrophilic aromatic substitution than five-membered heterocycles like pyrrole (B145914) or furan. When such reactions do occur, the substitution typically happens at the C4 or C5 positions. The specific outcome is influenced by the reaction conditions and the directing effects of the N-1 and C-2 substituents.

The imidazole moiety is also a key component in catalysis, where it can act as a nucleophilic catalyst or a general acid-base catalyst through the involvement of its nitrogen atoms. nih.gov

Reactivity of the Allyl Substituent

The allyl group (–CH₂–CH=CH₂) attached to the N-1 position is a versatile functional handle that undergoes a wide range of chemical transformations. Its reactivity is distinct from that of the aromatic ring.

A significant reaction pathway is the isomerization of the allyl group to the thermodynamically more stable N-(prop-1-enyl) isomer. This migration of the double bond can occur under certain catalytic conditions, particularly with transition metals, and can sometimes be an undesired side reaction during other transformations. nih.gov For example, in iridium-catalyzed N-allylation reactions to form compounds like this compound, isomerization of the product to the corresponding enamine was observed, especially with electron-withdrawing substituents on the allyl group. nih.gov

The terminal double bond of the allyl group is susceptible to various addition reactions . It can be functionalized through processes such as:

Ozonolysis : Cleavage of the double bond by ozone, followed by reduction, can transform the allyl group into a hydroxyl-bearing ethyl group, yielding compounds like 2-(2-methyl-1H-imidazol-1-yl)ethanol. nih.gov

Hydroboration-Oxidation : This two-step process adds a hydroxyl group to the terminal carbon of the double bond in an anti-Markovnikov fashion, converting the allyl group into a 3-hydroxypropyl substituent. nih.gov

Polymerization : N-allyl imidazole derivatives can serve as monomers in polymerization reactions, utilizing the reactivity of the double bond to form polymer chains. researchgate.net

The allyl group also participates in metal-catalyzed cross-coupling reactions . The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them more reactive. wikipedia.org This allows for transformations like the Tsuji-Trost reaction. Furthermore, N-allyl imidazoles are themselves the products of important metal-catalyzed allylation reactions, where an imidazole nucleophile attacks an allylic electrophile. nih.govacs.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Stereochemical control is particularly important in reactions that create new chiral centers, such as the formation of N-allyl imidazoles from unsymmetrical allylic precursors. Significant advances have been made in iridium-catalyzed N-allylation of imidazoles, which can proceed with high enantioselectivity. nih.gov In these reactions, a chiral phosphoramidite (B1245037) ligand on the iridium catalyst creates a chiral environment that differentiates between the two faces of the π-allyl iridium intermediate. This forces the imidazole nucleophile to attack from a specific trajectory, leading to the preferential formation of one enantiomer of the product with high enantiomeric excess (up to 98% ee). nih.gov

This is a form of catalyst-based stereocontrol. Another key principle is substrate-based control, where existing stereocenters in the molecule influence the stereochemical outcome of a subsequent reaction. youtube.com For reactions involving the allyl group of a chiral derivative of this compound, the pre-existing stereocenter could direct the approach of reagents to the double bond, leading to diastereoselective product formation.

Crossover experiments and isotopic labeling are powerful tools for distinguishing between intramolecular and intermolecular reaction mechanisms. chem-station.com While specific studies on this compound are not extensively documented, the principles can be illustrated by considering a potential rearrangement of the allyl group.

For example, if this compound were to undergo a thermally or photochemically induced rearrangement to 3-Allyl-2-methyl-1H-imidazole, a key question would be whether the allyl group migrates directly across the ring (intramolecular) or detaches and reattaches (intermolecular).

Labeling Study : One could synthesize 1-Allyl-d₅-2-methyl-1H-imidazole (where the allyl group is deuterated). If the rearrangement is purely intramolecular, the product will be exclusively 3-Allyl-d₅-2-methyl-1H-imidazole.

Crossover Experiment : A mixture of 1-Allyl-d₅-2-methyl-1H-imidazole and unlabeled this compound is subjected to the reaction conditions.

If the mechanism is intramolecular , no crossover will occur. The products will only be the deuterated and unlabeled rearranged imidazoles.

If the mechanism is intermolecular , the allyl groups can detach and "cross over" to the other molecule. This would result in four products: the two expected rearranged products plus 3-Allyl-d₅-2-methyl-1H-imidazole formed from the unlabeled starting material and unlabeled 3-Allyl-2-methyl-1H-imidazole formed from the deuterated starting material.

Such deuterium (B1214612) labeling studies have been instrumental in clarifying mechanisms in other allylic systems, such as in photoredox allylic arylations and photochemical rearrangements. rsc.orgnih.gov

The direct detection and characterization of reaction intermediates provide definitive evidence for a proposed mechanistic pathway. In the context of reactions involving this compound, intermediates are often transient and require specialized techniques for characterization.

In the iridium-catalyzed N-allylation of imidazoles, extensive mechanistic work has identified key intermediates. The reaction proceeds through the formation of a cationic (π-allyl)iridium complex. These organometallic intermediates are the species that are attacked by the imidazole nucleophile. The structure of the metallacyclic iridium catalyst and its interaction with the allyl substrate are crucial for the reaction's efficiency and selectivity. nih.gov

In other reaction types, different intermediates are expected. For instance, the N-alkylation of the N-3 position would proceed through a charged imidazolium intermediate, which is the direct product if a quaternary salt is formed. beilstein-journals.org Reactions involving deprotonation of the imidazole ring could involve organolithium or other organometallic intermediates, which are typically highly reactive and characterized in situ by spectroscopic methods like NMR at low temperatures.

Future Research Avenues and Emerging Trends

Exploration of New Synthetic Methodologies

Future research into the synthesis of 1-Allyl-2-methyl-1H-imidazole and its derivatives is increasingly geared towards principles of green chemistry and atom economy. While traditional methods for creating substituted imidazoles are well-established, emerging trends point towards more efficient, environmentally benign, and highly selective synthetic routes.

One promising avenue is the advancement of catalytic N-allylation reactions . Recent studies have highlighted the use of iridium-based catalysts for the highly regio- and enantioselective N-allylation of imidazoles. nih.gov Future work will likely focus on developing more cost-effective and recyclable catalysts, potentially utilizing earth-abundant metals, to achieve similar levels of precision in the synthesis of chiral N-allylated imidazoles.

Green chemistry protocols are also gaining significant traction. This includes the development of one-pot, solvent-free syntheses of imidazole (B134444) derivatives, which offer advantages such as high yields, mild reaction conditions, and reduced waste generation. asianpubs.orgias.ac.in The application of reusable catalysts like zeolites in these processes is another area of active research, aiming to create more sustainable synthetic pathways for compounds like this compound. rsc.org The table below summarizes some of the emerging green synthesis strategies for imidazole derivatives.

| Methodology | Key Features | Potential Advantages | Representative Catalyst/Condition |

|---|---|---|---|

| Iridium-Catalyzed N-Allylation | High regio- and enantioselectivity | Access to chiral imidazole derivatives | Metallacyclic Iridium Complexes |

| Solvent-Free Synthesis | One-pot reactions without organic solvents | High yields, easy work-up, environmentally friendly | Heating of reactants with a catalyst |

| Zeolite-Catalyzed Synthesis | Use of reusable solid acid catalysts | Catalyst recyclability, clean reaction profiles | ZSM-11 Zeolite |

| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times | Increased reaction rates and yields | Microwave irradiation |

Development of Novel Catalytic Systems

The imidazole core of this compound is a precursor to N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands that have revolutionized homogeneous catalysis. researchgate.net Future research is poised to explore the synthesis of novel NHCs derived from this compound and their applications in catalysis.

The allyl and methyl substituents on the imidazole ring can be strategically modified to fine-tune the steric and electronic properties of the resulting NHC. This allows for the development of highly specialized NHC-metal complexes for a variety of organic transformations, including cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.netacs.org Research is trending towards creating more robust and recyclable NHC-metal catalysts that can function in environmentally friendly solvents like water. researchgate.net

Furthermore, the conversion of this compound into imidazolium (B1220033) salts opens up possibilities in the field of ionic liquids . These compounds are not only "green" solvents but can also act as catalysts or catalyst supports. acs.org The development of task-specific ionic liquids from this compound for applications in biocatalysis and organocatalysis is an emerging area of interest.

The table below illustrates potential catalytic applications of systems derived from this compound.

| Catalytic System | Derived From | Potential Applications | Emerging Trend |

|---|---|---|---|

| NHC-Palladium Complexes | This compound | Suzuki-Miyaura and Heck cross-coupling reactions | Catalysis in aqueous media |

| Chiral NHC-Iridium Complexes | Chiral derivatives of this compound | Asymmetric hydrogenation and transfer hydrogenation | Enantioselective synthesis |

| Imidazolium-based Ionic Liquids | Quaternization of this compound | Dual solvent-catalyst systems for esterification | Recyclable and green reaction media |

| Polymeric NHC Ligands | Polymerization of this compound | Heterogenized homogeneous catalysts | Improved catalyst recovery and reuse |

Advanced Materials with Enhanced Performance

The presence of a polymerizable allyl group makes this compound an attractive monomer for the synthesis of functional polymers. Future research is expected to focus on creating advanced materials with tailored properties by incorporating this imidazole derivative into polymer backbones.

A significant emerging trend is the development of self-healing polymers . The imidazole moiety can participate in reversible metal-ligand coordination, which can act as dynamic crosslinks in a polymer network. researchgate.net Damage to such a material could be repaired by the reformation of these coordination bonds, potentially triggered by heat or other stimuli. Research is focused on optimizing the mechanical properties and healing efficiency of these materials by varying the metal ions and the polymer architecture. researchgate.netacs.org

Photopolymerization of allyl-imidazole monomers is another area of growing interest. researchgate.net This technique allows for the rapid and spatially controlled fabrication of polymer films and coatings. Future work may explore the copolymerization of this compound with other monomers to create materials with specific optical, thermal, or mechanical properties for applications in electronics and smart coatings. researchgate.netmdpi.com

The table below outlines potential advanced materials derived from this compound.

| Material Type | Key Feature | Potential Application | Underlying Principle |

|---|---|---|---|

| Self-Healing Polymers | Reversible metal-imidazole crosslinks | Coatings, adhesives, soft robotics | Dynamic coordination chemistry |

| Functional Polymer Films | Tailorable properties through copolymerization | Sensors, membranes, optoelectronics | Photopolymerization of allyl group |

| Coordination Polymers | Ordered metal-organic frameworks | Gas storage, separation, catalysis | Self-assembly of metal ions and imidazole ligands |

| Stimuli-Responsive Gels | pH- or temperature-sensitive imidazole groups | Drug delivery, smart actuators | Changes in protonation or coordination state |

Interdisciplinary Research Incorporating this compound

The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine. nih.gov This has spurred significant interdisciplinary research into the medicinal chemistry of imidazole derivatives. Future investigations are likely to explore the biological potential of this compound and its derivatives.

A key area of focus is the design and synthesis of novel compounds for drug discovery . Imidazole-containing molecules have shown a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties. nih.govnih.govnih.gov The specific substitution pattern of this compound provides a unique scaffold that can be further functionalized to create libraries of compounds for biological screening against various therapeutic targets.

Another emerging interdisciplinary field is the development of biosensors and drug delivery systems . The ability of the imidazole group to coordinate with metal ions and participate in hydrogen bonding makes it a candidate for use in sensors designed to detect specific metal ions or biomolecules. nih.gov Furthermore, polymers containing this compound could be designed to respond to biological stimuli, such as changes in pH, allowing for the targeted release of encapsulated drugs. nih.gov

The table below highlights potential interdisciplinary research areas for this compound.

| Research Area | Rationale | Potential Application | Key Imidazole Property |

|---|---|---|---|

| Medicinal Chemistry | Imidazole is a common pharmacophore | Development of new anticancer and antimicrobial agents | Biological activity of the imidazole core |

| Biosensors | Coordination with metal ions and biomolecules | Detection of metal ions or disease biomarkers | Metal-ligand binding and hydrogen bonding |

| Drug Delivery | Stimuli-responsive nature of imidazole polymers | Targeted release of therapeutics | pH-dependent protonation |

| Coordination Chemistry | Formation of stable complexes with metal ions | Modeling of metalloenzyme active sites | Ligand properties of the imidazole nitrogen atoms |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Allyl-2-methyl-1H-imidazole?

- Methodological Answer : The synthesis typically involves alkylation of the imidazole ring. For example, 1-(2-Methylallyl)-1H-imidazole analogs are synthesized under inert atmospheres (e.g., nitrogen) at controlled temperatures (40–80°C) to prevent side reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with catalysts such as copper salts (e.g., CuI) or palladium complexes for cross-coupling reactions . A comparative table of reaction conditions is provided below:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | CuI | 60 | 75 | |

| DCM | Pd(PPh₃)₄ | 40 | 82 | |

| THF | None | 80 | 68 |

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : X-ray crystallography (via SHELX programs ) is the gold standard for confirming regiochemistry. Complementary techniques include:

- NMR : Distinct proton signals for allyl (δ 4.8–5.5 ppm) and methyl (δ 2.3–2.6 ppm) groups.

- Mass Spectrometry : Molecular ion peaks matching theoretical m/z values.

- FTIR : Stretching vibrations for C=C (1650 cm⁻¹) and C-N (1250 cm⁻¹) bonds .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) identifies binding affinities to targets like enzymes or receptors. For example, imidazole derivatives exhibit affinity for kinases (e.g., JAK2) or cytochrome P450 enzymes. Validation requires comparing computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) . A case study using 1-methyl-1H-imidazole derivatives showed a correlation between docking scores (ΔG = −9.2 kcal/mol) and cellular activity (IC₅₀ = 12 nM) .

Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?

- Methodological Answer : Discrepancies often arise from solvent effects, protonation states, or conformational flexibility. Mitigation strategies include:

- MD Simulations : To account for dynamic protein-ligand interactions.

- Free Energy Perturbation (FEP) : Quantifies binding energy differences.

- Crystallographic Validation : Resolve ambiguous docking poses via co-crystal structures .

Example: A JAK2 inhibitor’s computed binding mode diverged from X-ray data due to unmodeled water-mediated interactions, resolved by refining force field parameters .

Q. How can catalytic systems be optimized for regioselective functionalization of the imidazole ring?

- Methodological Answer : Transition-metal catalysts (e.g., Pd, Cu) enable C-H activation or cross-coupling. For allylation, a Cu(I)/2-pyridonate system achieved 85% regioselectivity for N-allylation over C-allylation in imidazoles . Key factors include:

- Ligand Design : Bulky ligands favor steric control.

- Solvent Polarity : Polar aprotic solvents enhance electrophilicity.

- Additives : Silver salts improve catalyst turnover .

Data-Driven Analysis

Q. What experimental assays are recommended to evaluate the biological potential of this compound?

- Methodological Answer : Prioritize assays based on target pathways:

- Antimicrobial : MIC assays against S. aureus or C. albicans.

- Anticancer : MTT assays on cell lines (e.g., BaF3 TEL-JAK2).

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.

For example, 1-methyl-1H-imidazole derivatives showed tumor growth inhibition (TGI = 78%) in xenograft models at 50 mg/kg doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro